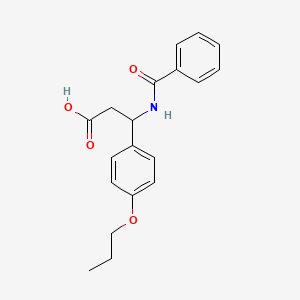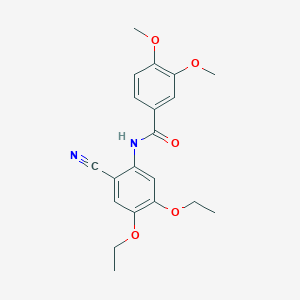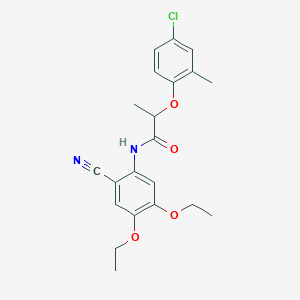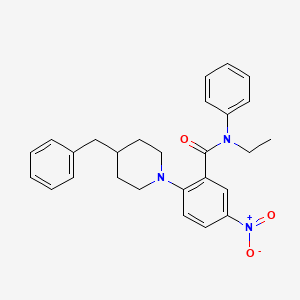
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid
Vue d'ensemble
Description
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid, also known as BPAP, is a chemical compound that has gained significant attention in the scientific community. BPAP belongs to the class of non-amphetamine stimulants and has been found to have a wide range of potential applications.
Mécanisme D'action
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been found to have a unique mechanism of action that involves the activation of the TAAR1 and DAT. TAAR1 is a G protein-coupled receptor that is expressed in the brain and plays a role in the regulation of dopamine and other neurotransmitters. DAT is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By activating TAAR1 and DAT, 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid increases dopamine release in the brain, leading to improved cognitive function and motor control.
Biochemical and Physiological Effects:
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been found to have a number of biochemical and physiological effects. In addition to increasing dopamine release, 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been shown to increase the expression of various genes involved in dopamine synthesis and transport. 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has also been found to improve cognitive function in animal models, including memory, learning, and attention. Furthermore, 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been shown to improve motor control in animal models of Parkinson's disease, suggesting that it may have therapeutic potential for this disorder.
Avantages Et Limitations Des Expériences En Laboratoire
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has several advantages for lab experiments, including its ability to improve cognitive function and motor control in animal models. However, there are also limitations to using 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid. One area of research is to further investigate its mechanism of action and potential side effects. Another area of research is to explore its potential use as a treatment for various neurological disorders, such as Parkinson's disease and ADHD. Additionally, research could focus on developing new derivatives of 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid with improved pharmacological properties. Overall, 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has significant potential for a wide range of scientific research applications and warrants further investigation.
Applications De Recherche Scientifique
3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been studied extensively for its potential use as a cognitive enhancer and as a treatment for various neurological disorders, such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). 3-(benzoylamino)-3-(4-propoxyphenyl)propanoic acid has been found to have a unique mechanism of action that involves the activation of the trace amine-associated receptor 1 (TAAR1) and the dopamine transporter (DAT). This mechanism of action has been shown to increase dopamine release in the brain, leading to improved cognitive function and motor control.
Propriétés
IUPAC Name |
3-benzamido-3-(4-propoxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-2-12-24-16-10-8-14(9-11-16)17(13-18(21)22)20-19(23)15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZJQZBAQFGBEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 3-benzoylamino-3-(4-propoxyphenyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-4-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4299037.png)
![6-amino-4-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}-3-pyridin-3-yl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4299039.png)
![5,5-dimethyl-3-[(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amino]cyclohex-2-en-1-one](/img/structure/B4299044.png)
![methyl 6-benzoyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4299050.png)


![methyl 4-{[(2-cyano-4,5-diethoxyphenyl)amino]carbonyl}benzoate](/img/structure/B4299062.png)
![3-(1,1,2,2-tetrafluoroethoxy)-N-({[4-(2-thienyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)benzamide](/img/structure/B4299068.png)

![1-{[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B4299095.png)
![3-chloro-6-{4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl}pyridazine](/img/structure/B4299109.png)
![2-{5-[4-(trifluoromethoxy)phenyl]-2-furyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4299119.png)
![2-[4-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4299131.png)
![methyl 1-(4-oxo-6,8-dioxabicyclo[3.2.1]oct-2-yl)-1H-pyrazole-3-carboxylate](/img/structure/B4299138.png)